molecular formula C10H12O2 B8637000 (4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol CAS No. 30118-28-6

(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol

Cat. No. B8637000
M. Wt: 164.20 g/mol
InChI Key: AOBDVTCUIZFPFI-UHFFFAOYSA-N
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Patent
US04588719

Procedure details

A solution of 5-methoxybenzocyclobutene-1-carboxylic acid (32.0 g) in ether (1.2 l) is added dropwise to a stirred suspension of LAH (15.5 g) in ether (650 ml) under nitrogen. The reaction mixture is stirred at RT for 4 hours, after which, water (15.5 ml), 15% NaOH (15.5 ml) and a second portion of water added (46 ml) sequentially to the reaction mixture resulting in the formation of a precipitate. The ethereal layer is filtered, dried over Na2SO4, filtered and concentrated in vacuo yielding the desired product as an oil.
Name
5-methoxybenzocyclobutene-1-carboxylic acid
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:9]=[C:8]([C:10](O)=[O:11])[C:7]=2[CH:13]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>CCOCC>[CH3:1][O:2][C:3]1[CH:13]=[C:7]2[CH:8]([CH2:10][OH:11])[CH2:9][C:6]2=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
5-methoxybenzocyclobutene-1-carboxylic acid
Quantity
32 g
Type
reactant
Smiles
COC=1C=CC2=C(C(=C2)C(=O)O)C1
Name
Quantity
15.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1.2 L
Type
solvent
Smiles
CCOCC
Name
Quantity
650 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
O
Name
Quantity
15.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
FILTRATION
Type
FILTRATION
Details
The ethereal layer is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C(CC2CO)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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